molecular formula C8H14N2O3 B3419292 4-(5-Methyl-2-oxoimidazolidin-4-yl)butanoic acid CAS No. 14036-85-2

4-(5-Methyl-2-oxoimidazolidin-4-yl)butanoic acid

Cat. No.: B3419292
CAS No.: 14036-85-2
M. Wt: 186.21 g/mol
InChI Key: PBRLRKDRWNHYMD-UHFFFAOYSA-N
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Description

4-(5-Methyl-2-oxoimidazolidin-4-yl)butanoic acid is a heterocyclic compound with the molecular formula C8H14N2O3 and a molecular weight of 186.21 g/mol . This compound features an imidazolidinone ring, which is a five-membered ring containing nitrogen and oxygen atoms. It is primarily used in research and development within the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methyl-2-oxoimidazolidin-4-yl)butanoic acid typically involves the formation of the imidazolidinone ring through cyclization reactions. One common method includes the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions to form the imidazolidinone ring . The specific reaction conditions, such as temperature and pH, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(5-Methyl-2-oxoimidazolidin-4-yl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in a variety of substituted imidazolidinone compounds .

Scientific Research Applications

4-(5-Methyl-2-oxoimidazolidin-4-yl)butanoic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(5-Methyl-2-oxoimidazolidin-4-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazolidinone ring can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Methyl-2-oxoimidazolidin-4-yl)butanoic acid is unique due to its specific substitution pattern on the imidazolidinone ring, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

4-(5-methyl-2-oxoimidazolidin-4-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3/c1-5-6(10-8(13)9-5)3-2-4-7(11)12/h5-6H,2-4H2,1H3,(H,11,12)(H2,9,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBRLRKDRWNHYMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NC(=O)N1)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70723698
Record name 4-(5-Methyl-2-oxoimidazolidin-4-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70723698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21561-97-7, 14036-85-2
Record name Bisnordethiobiotin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021561977
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(5-Methyl-2-oxoimidazolidin-4-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70723698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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